molecular formula C12H15NOS B2583483 Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2192745-75-6

Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2583483
CAS RN: 2192745-75-6
M. Wt: 221.32
InChI Key: AXPJDJXDGZTFLH-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a cyclic amide that contains a cyclopropyl group, a pyrrolidine ring, and a thiophene moiety.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is not fully understood. However, several research studies have suggested that this compound exerts its anticancer activity by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has been shown to exhibit significant biochemical and physiological effects. This compound has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Furthermore, this compound has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

One of the main advantages of using Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone in lab experiments is its potential applications in drug discovery and development. This compound has been shown to exhibit significant activity against various types of cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the research on Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone. One of the main directions is the development of new and more efficient synthesis methods for this compound. Furthermore, further studies are needed to determine the mechanism of action of this compound and its potential applications in drug discovery and development. Finally, future research should focus on the safety and efficacy of this compound in vivo, with the aim of developing new and more effective anticancer drugs.

Synthesis Methods

The synthesis of Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has been reported in several research articles. One of the most common methods involves the reaction of cyclopropylamine with 3-(thiophen-3-yl)propanoic acid followed by cyclization with phosgene. Another method involves the reaction of 3-(thiophen-3-yl)propanoic acid with cyclopropyl isocyanate followed by cyclization with thionyl chloride.

Scientific Research Applications

Cyclopropyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has been studied extensively for its potential applications in drug discovery and development. Several research studies have reported that this compound exhibits significant activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Furthermore, this compound has also been shown to possess anti-inflammatory and analgesic properties.

properties

IUPAC Name

cyclopropyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12(9-1-2-9)13-5-3-10(7-13)11-4-6-15-8-11/h4,6,8-10H,1-3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPJDJXDGZTFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropanecarbonyl-3-(thiophen-3-yl)pyrrolidine

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